molecular formula C13H10N4O2S B8017195 N-(2-furoyl)-N'-(1H-indazol-6-yl)thiourea

N-(2-furoyl)-N'-(1H-indazol-6-yl)thiourea

Cat. No.: B8017195
M. Wt: 286.31 g/mol
InChI Key: BRFNLPZAFITKEF-UHFFFAOYSA-N
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Description

N-(2-furoyl)-N’-(1H-indazol-6-yl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The compound features a furoyl group attached to a thiourea moiety, with an indazole ring system, which contributes to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

N-(1H-indazol-6-ylcarbamothioyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c18-12(11-2-1-5-19-11)16-13(20)15-9-4-3-8-7-14-17-10(8)6-9/h1-7H,(H,14,17)(H2,15,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFNLPZAFITKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furoyl)-N’-(1H-indazol-6-yl)thiourea typically involves the reaction of 2-furoyl chloride with 1H-indazole-6-amine in the presence of a base, followed by the addition of thiourea. The reaction conditions often include:

    Solvent: Common solvents used are dichloromethane or ethanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C).

    Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for N-(2-furoyl)-N’-(1H-indazol-6-yl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-furoyl)-N’-(1H-indazol-6-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.

    Substitution: The furoyl and indazole groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, acids, or bases can be used depending on the specific substitution reaction.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted furoyl or indazole derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

Mechanism of Action

The mechanism of action of N-(2-furoyl)-N’-(1H-indazol-6-yl)thiourea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N-(2-furoyl)-N’-(1H-indazol-6-yl)thiourea can be compared with other thiourea derivatives and indazole-containing compounds:

    Thiourea Derivatives: Similar compounds include N-phenylthiourea and N,N’-diphenylthiourea, which also exhibit diverse biological activities.

    Indazole-Containing Compounds: Compounds such as 1H-indazole-3-carboxylic acid and 1H-indazole-6-carboxamide share the indazole ring system and have been studied for their biological properties.

N-(2-furoyl)-N’-(1H-indazol-6-yl)thiourea is unique due to the combination of the furoyl, thiourea, and indazole moieties, which contribute to its distinct chemical and biological properties.

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